![molecular formula C9H8BrNO4 B1392840 Dimethyl 3-bromopyridine-2,4-dicarboxylate CAS No. 1222185-12-7](/img/structure/B1392840.png)
Dimethyl 3-bromopyridine-2,4-dicarboxylate
Overview
Description
Dimethyl 3-bromopyridine-2,4-dicarboxylate (DMBPD) is an organic chemical compound composed of two methyl groups, one bromine, one pyridine, and two carboxylate groups. It is a colorless, crystalline solid with a melting point of 50-51°C. DMBPD is a versatile compound and is used in various scientific research applications, including in drug design, biochemical studies, and laboratory experiments.
Scientific Research Applications
Synthesis of Imidazolinones
Dimethyl 3-bromopyridine-2,4-dicarboxylate can be utilized in the synthesis of imidazolinones, which are a class of compounds with various biological activities. The bromination of pyridine derivatives is a key step in this process, and the compound could serve as a precursor in such reactions .
Inhibition of Histone Demethylases
This compound has been identified as a potential inhibitor of the JMJD2 subfamily of histone demethylases. These enzymes are involved in epigenetic regulation, and their inhibition can have therapeutic implications in cancer and other diseases .
Raman Spectroscopy Analysis
The compound’s derivatives have been studied using Raman spectroscopy to understand the mechanism underlying their synthesis. This technique could be applied to Dimethyl 3-bromopyridine-2,4-dicarboxylate to gain insights into its reaction kinetics and pathways .
Mechanism of Action
Target of Action
It’s known that bromination reactions, such as the one involving this compound, are key steps in the synthesis of various organic compounds .
Mode of Action
Dimethyl 3-bromopyridine-2,4-dicarboxylate undergoes a bromination reaction, which is a type of halogenation reaction. In this process, a bromine atom is introduced into the molecule, increasing its polarity and activating the C–H bond of the alkane to obtain the halogen-substituted target product . The bromination reaction of this compound is initiated by free radicals .
Biochemical Pathways
The bromination reaction it undergoes is a key step in the synthesis of imidazolinones , which are involved in various biochemical processes.
Result of Action
The bromination of Dimethyl 3-bromopyridine-2,4-dicarboxylate results in a halogen-substituted product . This product has increased polarity and activated C–H bonds, which can be further used in the synthesis of other organic compounds .
Action Environment
The environment can significantly influence the action, efficacy, and stability of Dimethyl 3-bromopyridine-2,4-dicarboxylate. Factors such as temperature, pH, and the presence of other substances can affect the rate and outcome of the bromination reaction .
properties
IUPAC Name |
dimethyl 3-bromopyridine-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZJWNHJISTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-bromopyridine-2,4-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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